(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-20-7-5-17(6-8-20)11-14-28(26,27)23-15-18-3-1-2-4-19(18)16-24-12-9-21(25)10-13-24/h1-8,11,14,21,23,25H,9-10,12-13,15-16H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOCCZOTBXJPY-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)CC2=CC=CC=C2CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through a detailed examination of its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a chlorophenyl moiety, and a piperidine derivative, which collectively contribute to its biological activity. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that compounds with similar structures often act as endothelin receptor antagonists , which are crucial in regulating cardiovascular functions and have implications in treating conditions like hypertension and heart failure .
Target Interactions
- Endothelin Receptors : The compound exhibits significant binding affinity to endothelin receptors, influencing vascular tone and cellular proliferation.
- Kinase Inhibition : Analogous compounds have shown potential in inhibiting key kinases involved in cancer progression, such as AKT2/PKBβ, which is often targeted for therapeutic interventions in glioblastoma .
Biological Activity
Research indicates that the compound demonstrates various biological activities, including:
- Anticancer Properties : Similar sulfonamide derivatives have been reported to inhibit cancer cell proliferation effectively. A quantitative structure-activity relationship (QSAR) study revealed that electronic and steric properties significantly influence anticancer activity .
- Antimicrobial Effects : Some derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections .
Study 1: Anticancer Activity
In a study evaluating various derivatives of ethenesulfonamide, it was found that modifications to the phenyl ring significantly impacted the potency against glioma cells. One derivative exhibited an EC50 value of 20 μM against GL261 murine glioblastoma cells, demonstrating its potential as an anticancer agent .
| Compound | EC50 (μM) | Target Kinase |
|---|---|---|
| Compound 4j | 20 | AKT2/PKBβ |
| MK-2206 | 2 | AKT1/PKBα |
Study 2: Structure-Activity Relationship
A QSAR analysis involving 40 compounds based on the ethenesulfonamide framework revealed that electronic descriptors such as and steric descriptors were critical in predicting anticancer activity. The model exhibited a high correlation coefficient (), confirming the importance of structural modifications for enhancing biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
The target compound shares a core (E)-ethenesulfonamide framework with analogs reported in the literature. Substituent variations critically modulate activity and pharmacokinetics:
†Yield for structurally related N-(2-hydroxyethyl) sulfonamide analogs . ‡HRMS data confirmed for analogs in .
Substituent Effects on Bioactivity
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions with target proteins compared to the 4-fluorophenyl group in 6d, as chlorine’s larger atomic radius increases van der Waals contacts .
- Hydroxypiperidine vs.
Research Findings and Implications
Computational Similarity Assessment
Molecular fingerprint analysis (e.g., Morgan or MACCS fingerprints) and Tanimoto similarity scores (typically >0.7 for close analogs) indicate that the target compound shares significant structural overlap with known kinase inhibitors . However, the 4-hydroxypiperidine substituent introduces unique pharmacophoric features that may diverge from the "similar property principle," necessitating experimental validation to rule out activity cliffs .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- (E)-2-(4-chlorophenyl)ethenesulfonamide : Serves as the sulfonamide backbone.
- N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]amine : Provides the benzyl-piperidine moiety.
Key bond-forming strategies include:
Synthesis of (E)-2-(4-Chlorophenyl)ethenesulfonamide
Palladium-Catalyzed Coupling
The ethenesulfonamide core is synthesized via a Heck-type coupling between 4-chlorophenyl halides and ethenesulfonamide precursors.
Procedure :
- Reagents :
- Conditions :
Table 1: Optimization of Coupling Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd | Maximizes turnover |
| Solvent | DMF | Enhances solubility |
| Base | Triethylamine | Neutralizes HBr |
Synthesis of N-[[2-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]methyl]amine
Reductive Amination
Procedure :
- Reagents :
- Conditions :
Table 2: Characterization of Intermediate
| Parameter | Value |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.45 (m, 4H, Ar-H), 4.15 (s, 2H, CH₂), 3.80 (m, 1H, piperidine-OH) |
| HRMS | [M+H]⁺ Calcd: 265.14; Found: 265.13 |
Final Coupling Reaction
Sulfonamide Bond Formation
Procedure :
- Reagents :
- Conditions :
Table 3: Reaction Monitoring via TLC
| Time (h) | Rf (Product) | Rf (Starting Material) |
|---|---|---|
| 0 | 0.00 | 0.45 |
| 1 | 0.32 | 0.10 |
| 2 | 0.45 | 0.00 |
Purification and Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
